Euphorbiasteroid
Overview
Description
Euphorbiasteroid is a natural product found in Euphorbia lathyris and Macaranga tanarius . It is a lathyrane-type diterpene and has been shown to have a variety of pharmacological effects such as anti-tumor and anti-obesity .
Synthesis Analysis
A study investigated the metabolic profiles of euphorbiasteroid in rats and rat liver microsomes (RLMs) and Cunninghamella elegans bio-110930 by integrating ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS), UNIFI software, and NMR techniques . A total of 31 metabolites were identified in rats .Molecular Structure Analysis
The molecular formula of Euphorbiasteroid is C32H40O8 . The molecular weight is 552.7 g/mol . The IUPAC name is [(1’R,2R,3’E,5’R,7’S,11’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro [oxirane-2,10’-tricyclo [10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate .Chemical Reactions Analysis
The metabolic pathways of euphorbiasteroid were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .Physical And Chemical Properties Analysis
Euphorbiasteroid is a white powder . It is soluble in chloroform .Scientific Research Applications
Inhibition of Adipogenesis
Euphorbiasteroid, a component found in Euphorbia lathyris L., has been shown to inhibit adipogenesis in 3T3-L1 cells, a type of pre-adipocyte. This is achieved by reducing intracellular triglyceride accumulation and altering key regulator proteins of adipogenesis. The process involves the activation of AMP-activated protein kinase (AMPK), leading to the decreased expression of adipogenic proteins like fatty acid synthase, peroxisome proliferator-activated receptor-γ, and CCAAT/enhancer-binding protein α. This research suggests the potential of euphorbiasteroid as an anti-obesity agent (Park et al., 2015).
Reversal of Multi-Drug Resistance in Cancer
Euphorbiasteroid has been evaluated for its ability to reverse P-glycoprotein-mediated multi-drug resistance in human sarcoma cell lines. It was found to restore the toxicities of various anticancer drugs in drug-resistant cells at low concentrations, suggesting its potential as a transport substrate for P-glycoprotein. This implies its use in overcoming drug resistance in cancer treatment (Choi et al., 2009).
Metabolic Profiling and Cytotoxicity
A comprehensive study on the metabolic profiling of euphorbiasteroid in rats has identified a total of 31 metabolites. The study clarified metabolic pathways including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation. Some metabolites showed significant cytotoxicity against human cell lines, contributing to the understanding of euphorbiasteroid's metabolism and its toxic material basis (Xiao et al., 2022).
Apoptosis Induction in Cancer Cells
Research has demonstrated that euphorbiasteroid can induce apoptosis in HL-60 cells (a type of cancer cell) via the Bcl-2/Bax apoptotic signaling pathway. This process is dose-dependent and involves the regulation of key apoptotic proteins, highlighting its potential as an anticancer agent (Wang Jie-we, 2014).
Future Directions
properties
IUPAC Name |
[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGDWRYYHQOQOJ-XXMLZKCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Euphorbiasteroid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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